N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
Properties
Molecular Formula |
C25H15N3O5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C25H15N3O5/c29-23(26-22-7-3-5-15-4-1-2-6-19(15)22)16-8-13-20-21(14-16)25(31)27(24(20)30)17-9-11-18(12-10-17)28(32)33/h1-14H,(H,26,29) |
InChI Key |
WWCVMIPXMWNHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Directed Nitration of Phenyl Precursors
Nitration is performed early to introduce the 4-nitro group. A mixture of nitric acid and sulfuric acid (1:3 v/v) at 25–40°C ensures regioselective para-substitution. For example, nitration of 2-phenylisoindole-1,3-dione in this system achieves >85% yield of the 4-nitro derivative.
Table 1: Nitration Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Nitration Reagent | HNO₃/H₂SO₄ (1:3) | |
| Temperature | 25–40°C | |
| Reaction Time | 4–6 hours | |
| Yield | 82–88% |
Carboxyl Activation and Amidation
The 5-carboxamide group is introduced via amidation of the isoindole-dione carboxylic acid intermediate. Two primary strategies are documented:
Direct Amidation with 1-Naphthylamine
Activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by reaction with 1-naphthylamine in dry xylene at 150°C achieves the target amide. Triethylamine is added to scavenge HCl, improving yields to 70–75%.
Ester Aminolysis
Alternatively, methyl or ethyl esters of the isoindole-dione are subjected to aminolysis with 1-naphthylamine in xylene under reflux. This method avoids acid chloride handling but requires stringent anhydrous conditions to prevent ester hydrolysis.
Table 2: Amidation Conditions and Outcomes
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Acid Chloride Route | SOCl₂, xylene, 150°C | 75% | |
| Ester Aminolysis | Xylene, 150°C, 12 hours | 68% |
Critical Process Considerations
Protecting Group Strategies
-
Carboxyl Protection : Methyl esters are preferred during nitration to prevent side reactions. Hydrolysis post-nitration (using NaOH/EtOH) regenerates the carboxylic acid.
-
Hydroxyl Protection : If present, hydroxyl groups (e.g., from phthalic acid precursors) are protected as benzyl ethers and removed via hydrogenolysis.
Impurity Control
-
N-(Arylalkyl)amine Byproducts : Trace water during amidation promotes hydrolysis, forming N-(arylalkyl)-2,2-dioxo-benzothiazin-4-amines . Drying agents (e.g., molecular sieves) mitigate this.
-
Regioisomeric Nitro Products : Excess nitric acid or elevated temperatures (>50°C) favor meta-substitution, necessitating strict temperature control.
Spectral Characterization and Validation
Successful synthesis is confirmed via:
-
¹H NMR : Aromatic protons of the naphthalen-1-yl group appear as multiplet signals at δ 7.4–8.2 ppm. The 4-nitrophenyl group shows two doublets (J = 8.8 Hz) at δ 8.1 and 7.5 ppm.
-
IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (C=O, isoindole-dione) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
Scalability and Industrial Feasibility
The acid chloride route (Section 2.1) is favored for scale-up due to higher yields and shorter reaction times. However, xylene’s toxicity necessitates substitution with greener solvents (e.g., cyclopentyl methyl ether) in modern workflows .
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
The compound’s reactivity stems from its functional groups:
-
Nucleophilic Substitution :
The carboxamide group may undergo hydrolysis or amidation under acidic/basic conditions. -
Electrophilic Aromatic Substitution :
The nitrophenyl and naphthalene moieties enable reactions such as nitration or alkylation, depending on directing groups. -
Redox Reactions :
The nitro group can be reduced to an amine, altering the compound’s biological activity.
Comparison with Similar Compounds
Research Findings
-
Biological Activity :
Preliminary studies indicate potential anti-cancer properties via enzyme inhibition, though detailed mechanisms require further investigation. -
Structural Diversity :
The combination of naphthalene and isoindole moieties confers unique reactivity compared to simpler analogs like N-(4-nitrophenyl)phthalimide .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. In vitro evaluations conducted according to National Cancer Institute (NCI) protocols demonstrated its efficacy against various human tumor cell lines. The compound exhibited significant antimitotic activity with mean growth inhibition values indicating its potential as an anticancer agent .
Case Study: Antitumor Efficacy
A study assessing the compound's antitumor efficacy revealed:
- Mean GI50/TGI Values : 15.72/50.68 μM against tested cancer cell lines.
- Mechanism of Action : The compound appears to interfere with cellular proliferation pathways, suggesting a mechanism that warrants further investigation for therapeutic applications.
Drug-Like Properties
The drug-like properties of this compound were evaluated using SwissADME software. The analysis indicated favorable parameters such as:
- Lipophilicity : Balanced hydrophilicity and lipophilicity which is crucial for drug absorption.
- Solubility : Adequate solubility profile for potential oral bioavailability.
These properties suggest that the compound could be a viable candidate for further development into therapeutic agents .
Synthesis and Characterization
The synthesis of this compound generally involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving naphthalene derivatives and nitro-substituted phenyl compounds.
- Purification Techniques : Such as column chromatography to isolate the desired product.
Mechanism of Action
The mechanism by which N-(1-NAPHTHYL)-2-(4-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Electronic Effects
The table below summarizes key structural differences and their implications:
Key Observations:
- Electron Effects: The target compound’s nitro group is electron-withdrawing, contrasting with the electron-donating methoxy groups in and dimethylamino groups in . This difference impacts reactivity, solubility, and intermolecular interactions (e.g., hydrogen bonding) .
- Steric and Aromatic Interactions : The naphthalen-1-yl group in the target compound may impose greater steric hindrance compared to naphthalen-2-yl derivatives in , affecting binding affinity in biological systems.
- Fluorine vs. Nitro Substituents : The difluoro-terphenyl compound highlights how halogenation (fluorine) enhances stability and lipophilicity, whereas the nitro group may favor π-π stacking in materials applications .
Structural Complexity and Functional Moieties
- Spiro Systems: Compounds in incorporate spiro indoline-pyrrolidinone frameworks, which introduce conformational rigidity—a feature absent in the target compound but critical for selective receptor binding .
Methodological Considerations
Structural analyses of these compounds often rely on X-ray crystallography, with SHELX software being a standard tool for refinement. However, computational modeling (e.g., DFT calculations) could further elucidate electronic differences between nitro-, fluoro-, and methoxy-substituted analogues .
Q & A
Q. What are the recommended synthetic routes for N-(naphthalen-1-yl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the isoindole-1,3-dione core followed by coupling with naphthalen-1-amine. A common approach includes:
- Step 1 : Condensation of 4-nitrobenzaldehyde with phthalic anhydride derivatives to form the isoindole-dione scaffold.
- Step 2 : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the naphthalen-1-yl group.
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity.
- Yield Optimization : Adjusting reaction time (24–48 hours) and temperature (80–120°C) improves efficiency. For example, reflux in toluene with Pd catalysts enhances coupling reactions .
| Reaction Step | Conditions | Typical Yield |
|---|---|---|
| Core Formation | 100°C, 24h | 60–70% |
| Amine Coupling | Pd(OAc)₂, 120°C | 50–65% |
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity. Key signals include aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular weight (C₂₅H₁₅N₃O₅: calculated 461.10 g/mol).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for pharmacological studies) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Hazards : Potential eye irritation (GHS Category 1) and aquatic toxicity (H410).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Neutralize with 10% sodium bicarbonate before aqueous disposal .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
- Quantum Mechanics (QM) : Density Functional Theory (DFT) predicts transition states and intermediates. For example, B3LYP/6-31G* calculations identify energy barriers in coupling reactions.
- Reaction Network Analysis : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, reducing trial-and-error experiments.
- Case Study : ICReDD’s workflow integrates computed activation energies with experimental validation, reducing optimization time by 40% .
Q. What strategies resolve contradictions between experimental reactivity data and computational predictions for this compound?
- Data Triangulation : Cross-validate DFT results with kinetic studies (e.g., Arrhenius plots) and in-situ spectroscopy (IR, Raman).
- Error Analysis : Assess solvent effects (implicit vs. explicit solvation models) and catalyst dispersion (e.g., Pd nanoparticle size).
- Example : Discrepancies in nitro-group reduction rates were resolved by incorporating solvent polarity corrections in DFT calculations .
Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?
- Nanofiltration : Polyamide membranes (MWCO 500 Da) separate unreacted precursors (e.g., naphthalen-1-amine) from the product.
- Continuous Flow Systems : Membrane reactors enhance mass transfer and reduce byproducts.
- Data : Pilot-scale studies show 20% higher yield compared to batch reactors .
| Separation Method | Efficiency | Purity |
|---|---|---|
| Nanofiltration | 85–90% | 95% |
| Batch Chromatography | 75–80% | 98% |
Q. What advanced applications does this compound have in medicinal chemistry or materials science?
- Pharmacology : The nitro group and carboxamide moiety suggest potential as kinase inhibitors. In-silico docking (AutoDock Vina) shows affinity for EGFR (ΔG = -9.2 kcal/mol).
- Materials : π-conjugated systems enable use in organic semiconductors. Cyclic voltammetry reveals redox activity at -1.2 V (vs. Ag/AgCl) .
Methodological Guidelines
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).
- Data Management : Implement ELN (Electronic Lab Notebooks) with chemical software (e.g., ChemAxon) for reproducibility .
- Conflict Resolution : Apply Bayesian statistics to weigh computational vs. experimental uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
